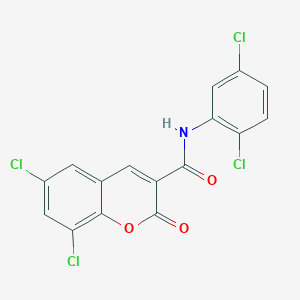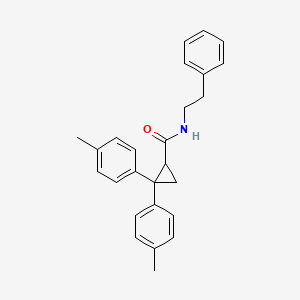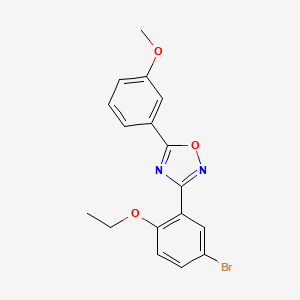
6,8-dichloro-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-dichloro-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of 6,8-dichloro-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide involves the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and cancer cell growth. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins and thereby reduces inflammation and cancer cell growth. The induction of apoptosis in cancer cells is also thought to be a result of the inhibition of COX-2 activity.
Biochemical and Physiological Effects:
6,8-dichloro-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been found to have several biochemical and physiological effects. This compound has been shown to reduce the production of prostaglandins, which are known to promote inflammation and cancer cell growth. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6,8-dichloro-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its anti-inflammatory and anti-cancer properties. This compound has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and cancer cell growth. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. However, one limitation of using this compound in lab experiments is that it may have off-target effects on other enzymes or processes.
Orientations Futures
There are several future directions for the study of 6,8-dichloro-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide. One direction is to study the potential use of this compound in the treatment of other diseases or conditions. For example, this compound may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the structure-activity relationship of this compound and its analogs to identify more potent and selective inhibitors of COX-2. Finally, the use of this compound in combination with other drugs or therapies may also be explored as a potential treatment strategy for cancer.
Méthodes De Synthèse
The synthesis of 6,8-dichloro-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been achieved using several methods. One of the most common methods involves the reaction of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid with 2,5-dichloroaniline in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in a suitable solvent. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
6,8-dichloro-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been studied for its potential applications in scientific research. This compound has been found to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and cancer cell growth. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
6,8-dichloro-N-(2,5-dichlorophenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl4NO3/c17-8-1-2-11(19)13(6-8)21-15(22)10-4-7-3-9(18)5-12(20)14(7)24-16(10)23/h1-6H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCGZMCFIAXMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6-(3-chlorophenoxy)hexyl]amino}ethanol](/img/structure/B5130310.png)
![tetraethyl 5',5',6'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5130315.png)
![2-methoxy-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5130323.png)
![6-methoxy-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5130328.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl phenylcarbamate](/img/structure/B5130336.png)
![4-[3-(benzyloxy)-4-methoxybenzyl]thiomorpholine](/img/structure/B5130345.png)
![7-(4-methoxyphenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5130357.png)
![3,4,5,6-tetrachloro-11-methoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5130367.png)
![4-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5130377.png)


![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,5-difluorophenyl)propanamide](/img/structure/B5130388.png)
![2-{2,4-dioxo-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5130394.png)
![N-(2-methoxyphenyl)-5-methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5130399.png)